molecular formula C8H9ClN2O3 B164306 2-Chloro-6-(ethylamino)-4-nitrophenol CAS No. 131657-78-8

2-Chloro-6-(ethylamino)-4-nitrophenol

Cat. No. B164306
M. Wt: 216.62 g/mol
InChI Key: CDFNUSAXZDSXKF-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its common names, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Advanced Oxidation Processes

  • Degradation in Bulk Drug and Pesticide Wastes : A study demonstrated the efficiency of different advanced oxidation processes (AOPs) in degrading 4-chloro-2-nitrophenol, which is closely related to 2-Chloro-6-(ethylamino)-4-nitrophenol and prevalent in bulk drug and pesticide wastes. The UV/Fenton process was found most effective in partial mineralization of this compound (Saritha et al., 2007).

Adsorption and Removal from Aqueous Solutions

  • Graphene Adsorption : Research on graphene's ability to remove chloro-2-nitrophenol from aqueous solutions revealed that increasing the initial concentration enhances adsorption. However, factors like alkaline pH, higher graphene dosage, and higher temperature were found unfavorable (Mehrizad & Gharbani, 2014).

Photocatalytic Degradation

  • Ozonation and Nanoparticle Catalysis : Studies on the degradation of 4-chloro-2-nitrophenol using nanosized ZnO in catalytic ozonation found that this method significantly enhanced degradation efficiency, especially at lower pH levels (Gharbani & Mehrizad, 2014).

Chemical Synthesis and Applications

  • Intermediate for Color Photograph Developer : 2,4-dichloro-3-ethyl-6-nitrophenol, a derivative of 2-Chloro-6-(ethylamino)-4-nitrophenol, is used as an intermediate in synthesizing color photograph developers, demonstrating high purity and yield at low costs (Qin Xue-kong, 2005).

Environmental and Health Impacts

  • Endocrine Disruption in Aquatic Life : Exposure to 2,4-Dichloro-6-nitrophenol, a related compound, in Chinese rare minnows revealed its potential as an endocrine-disrupting chemical, affecting the HPG-axis in a sex-dependent manner and causing changes in vitellogenin and testosterone levels (Rui Chen et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.


Future Directions

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properties

IUPAC Name

2-chloro-6-(ethylamino)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-10-7-4-5(11(13)14)3-6(9)8(7)12/h3-4,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFNUSAXZDSXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157169
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(ethylamino)-4-nitrophenol

CAS RN

131657-78-8
Record name 2-Chloro-6-(ethylamino)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131657-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131657788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(ethylamino)-4-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LIV96LADQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Platzek - Frontiers in Bioscience-Elite, 2010 - article.imrpress.com
1. Abstract 2. Introduction 3. Genotoxicity and carcinogenicity of arylamines 4. Dermal absorption and skin metabolism 5. Exposure assessment 5.1. Exposure from tobacco smoke and …
Number of citations: 40 article.imrpress.com
T Sukakul, P Limphoka… - Thai Journal of …, 2018 - he02.tci-thaijo.org
… Non oxidative dye hair 2-Chloro-6-ethylamino-4- nitrophenol 3% Oxidative hair dye 2-Chloro-6-ethylamino-4- nitrophenol 1.5% after mixing …
Number of citations: 6 he02.tci-thaijo.org
C Obringer, J Manwaring, C Goebel, NJ Hewitt… - Toxicology in Vitro, 2016 - Elsevier
… 13)), CAS number 94158-13-1); CEN (2-chloro-6-ethylamino-4-nitrophenol, CAS number 131657-78-8); ACP (2-amino-6-chloro-4-nitrophenol, CAS number 6358-09-4); HAP (4-…
Number of citations: 16 www.sciencedirect.com
H Søsted, DA Basketter, E Estrada… - Contact …, 2004 - Wiley Online Library
Allergic contact dermatitis following the use of hair dyes is well known. Many chemicals are used in hair dyes and it is unlikely that all cases of hair dye allergy can be diagnosed by …
Number of citations: 147 onlinelibrary.wiley.com
YS Hedberg, W Uter, P Banerjee, ML Lind… - Contact …, 2018 - Wiley Online Library
Background Hair dyeing is very common and may cause allergic contact dermatitis. Oxidative (often termed permanent or semi‐permanent) hair dye products have constituted the focus …
Number of citations: 14 onlinelibrary.wiley.com
C Lidén, K Yazar, JD Johansen, AT Karlberg… - Contact …, 2016 - Wiley Online Library
The local lymph node assay (LLNA) is used for assessing sensitizing potential in hazard identification and risk assessment for regulatory purposes. Sensitizing potency on the basis of …
Number of citations: 33 onlinelibrary.wiley.com
TN Williams, MA Kuenemann, GA Van Den Driessche… - repository.lib.ncsu.edu
… 2-Chloro-6-ethylamino-4-nitrophenol 0.86 Yes Has skin sensitization potential. COLIPA NB89 …
Number of citations: 2 repository.lib.ncsu.edu
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
… 2-Chloro-6-Ethylamino-4-Nitrophenol. INCI. Haarfärbemittel. …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
… 2-Chloro-6-Ethylamino-4-Nitrophenol. INCI. Haarfärbemittel. …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
… 2-Chloro-6-Ethylamino-4-Nitrophenol. INCI. Haarfärbemittel. …
Number of citations: 0 link.springer.com

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